molecular formula C17H19N3O2 B5752522 N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B5752522
M. Wt: 297.35 g/mol
InChI Key: DOBZEONUUACQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as BPIC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol. This compound belongs to the class of benzophenone imine derivatives and has been studied extensively for its promising properties as an anticancer agent.

Mechanism of Action

The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of several key signaling pathways that play a crucial role in cancer cell survival and proliferation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, which are known to promote cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in cancer cells. This compound has been found to induce cell cycle arrest in the G1 phase, which could potentially prevent the uncontrolled growth of cancer cells. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which could potentially lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide has several advantages as a potential anticancer agent. It exhibits potent antiproliferative activity against various cancer cell lines and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a synthetic compound that requires careful handling and storage. Additionally, the synthesis of this compound is a multistep process that requires specialized equipment and expertise.

Future Directions

There are several future directions that could be explored in the study of N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide. One potential area of research is the development of novel derivatives of this compound that exhibit improved anticancer activity. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on cancer cells. Finally, the potential use of this compound in combination with other anticancer agents could be investigated to determine whether it exhibits synergistic effects in cancer treatment.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. This compound exhibits potent antiproliferative activity against various cancer cell lines and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis. However, there are also some limitations associated with the use of this compound in lab experiments. Further research is needed to fully understand the potential of this compound as an anticancer agent.

Synthesis Methods

The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide involves a multistep procedure that starts with the reaction of 4-tert-butylbenzoyl chloride with 2-pyridinecarboxylic acid to form an intermediate product. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the final product, this compound. The entire synthesis process is carried out under controlled conditions and requires careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)13-9-7-12(8-10-13)16(21)22-20-15(18)14-6-4-5-11-19-14/h4-11H,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZEONUUACQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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